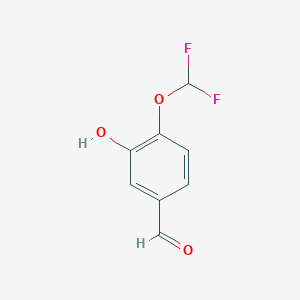







|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH:11]([F:13])[F:12])[CH:5]=[O:6].OOS([O-])=O.[K+].[CH3:20][OH:21]>>[CH3:20][O:21][C:5](=[O:6])[C:4]1[CH:7]=[CH:8][C:9]([O:10][CH:11]([F:13])[F:12])=[C:2]([OH:1])[CH:3]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=O)C=CC1OC(F)F
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OOS(=O)[O-].[K+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
52.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The solvent was concentrated under vacuum to 200 ml and water (1 L)
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
STIRRING
|
|
Details
|
The resulting heterogeneous solution was stirred at 50 to 55° C.
|
|
Type
|
ADDITION
|
|
Details
|
toluene (500 ml) was added
|
|
Type
|
STIRRING
|
|
Details
|
the biphasic mixture vigorously stirred
|
|
Type
|
WASH
|
|
Details
|
the organic one was washed with water (500 ml)
|
|
Type
|
ADDITION
|
|
Details
|
Active charcoal (10 g) was added
|
|
Type
|
STIRRING
|
|
Details
|
the organic solution stirred for 20 minutes
|
|
Duration
|
20 min
|
|
Type
|
FILTRATION
|
|
Details
|
It was filtered on a celite pad
|
|
Type
|
CONCENTRATION
|
|
Details
|
the solvent was concentrated under vacuum to 2 to 3 volumes
|
|
Type
|
TEMPERATURE
|
|
Details
|
the obtained solution was warmed to 80 to 90° C. n-Heptane (400 ml)
|
|
Type
|
ADDITION
|
|
Details
|
was slowly added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0° C.
|
|
Type
|
STIRRING
|
|
Details
|
the suspension was stirred at 0° C. over-night
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered on a Buchner funnel
|
|
Type
|
WASH
|
|
Details
|
washed with n-heptane (100 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained white solid was dried under vacuum at room temperature
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C1=CC(=C(C=C1)OC(F)F)O)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |